

Bis(trimethylsilyl)carbodiimide CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(trimethylsilyl)carbodiimide

Cat. No.: B093060

[Get Quote](#)

In-Depth Technical Guide to Bis(trimethylsilyl)carbodiimide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

Chemical Name: **Bis(trimethylsilyl)carbodiimide**

CAS Number: 1000-70-0[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Molecular Formula: C₇H₁₈N₂Si₂[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Weight: 186.40 g/mol [\[3\]](#)[\[4\]](#)

Molecular Structure:

Synonyms: **N,N'-Bis(trimethylsilyl)carbodiimide**, **1,3-Bis(trimethylsilyl)carbodiimide**, **BTSC**[\[1\]](#)

Physical and Chemical Properties

Bis(trimethylsilyl)carbodiimide is a colorless to pale yellow, moisture-sensitive liquid.[\[1\]](#) It is a highly reactive compound widely utilized in organic synthesis as a versatile reagent. The

presence of two trimethylsilyl groups enhances its reactivity and solubility in many organic solvents.[\[1\]](#)

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	164 °C	[5] [6]
Density	0.821 g/mL at 25 °C	[6]
Refractive Index	1.434 at 20 °C	[6]
Flash Point	41 °C	[5]
Solubility	Miscible with diethyl ether, dioxane, benzene, and carbon tetrachloride	[7]

Synthesis of Bis(trimethylsilyl)carbodiimide

A common and efficient method for the laboratory synthesis of **bis(trimethylsilyl)carbodiimide** involves the reaction of lithium cyanamide (Li_2CN_2) with chlorotrimethylsilane (TMSCl). This method provides a direct route to the target compound.

Experimental Protocol: Synthesis from Lithium Cyanamide

Materials:

- Lithium cyanamide (Li_2CN_2)
- Chlorotrimethylsilane (TMSCl)
- Anhydrous toluene
- Anhydrous hexane
- Anhydrous diethyl ether
- Nitrogen gas supply

- Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

- In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend lithium cyanamide in anhydrous toluene.
- To this suspension, add a solution of chlorotrimethylsilane in anhydrous toluene dropwise at room temperature with vigorous stirring.
- Continue stirring the reaction mixture at room temperature for 3 hours.^[8]
- After the reaction is complete, centrifuge the mixture to separate the lithium chloride precipitate.
- Transfer the supernatant to a clean, dry Schlenk flask via cannula.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude **bis(trimethylsilyl)carbodiimide** by vacuum distillation to yield a colorless liquid.

Applications in Organic Synthesis and Drug Development

Bis(trimethylsilyl)carbodiimide is a valuable reagent in various synthetic transformations, particularly in the construction of nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals.

Amide Bond Formation

Bis(trimethylsilyl)carbodiimide can be utilized as a coupling agent to facilitate the formation of amide bonds from carboxylic acids and amines. The reaction proceeds through the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Experimental Protocol: General Amide Synthesis

Materials:

- Carboxylic acid
- Amine
- **Bis(trimethylsilyl)carbodiimide**
- Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
- Nitrogen gas supply

Procedure:

- In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid in anhydrous DCM or DMF.
- Add 1.1 equivalents of **bis(trimethylsilyl)carbodiimide** to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
- Add 1.0 equivalent of the amine to the reaction mixture.
- Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
- Upon completion, quench the reaction with a small amount of water.
- Extract the product with an appropriate organic solvent.
- Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude amide by column chromatography or recrystallization.

Synthesis of Pyrimidines

A significant application of **bis(trimethylsilyl)carbodiimide** is in the synthesis of pyrimidine derivatives, which are core structures in many biologically active compounds, including nucleobases. For example, 2,4-diaminopyrimidines can be synthesized from the reaction of

guanidine with a suitable three-carbon synthon, a reaction where a carbodiimide can act as a key building block.

Experimental Protocol: Synthesis of 2,4-Diaminopyrimidine

This protocol describes a general synthesis of 2,4-diaminopyrimidine from guanidine and a β -alkoxyacrylonitrile, a reaction that can be adapted for carbodiimide chemistry.

Materials:

- Guanidine
- β -Ethoxyacrylonitrile
- Isopropanol
- Toluene or n-heptane for work-up

Procedure:

- Prepare a solution of guanidine (1.15 equivalents) in isopropanol.
- In a separate flask, dissolve β -ethoxyacrylonitrile (1.0 equivalent) in isopropanol and heat to 68-70 °C.
- Add the guanidine solution dropwise to the heated β -ethoxyacrylonitrile solution over 1.5 hours.
- Stir the reaction mixture at 69-70 °C for 2.5 hours.^[2]
- Distill off the isopropanol until the bottom temperature reaches approximately 98 °C.
- Digest the residue in toluene or n-heptane at 60 °C for 1 hour to precipitate the crude product.
- Isolate the solid by filtration to obtain crude 2,4-diaminopyrimidine.

Precursor for Advanced Materials

Bis(trimethylsilyl)carbodiimide serves as a valuable precursor in materials science for the synthesis of silicon carbonitride (SiCN) ceramics. These materials are known for their high-temperature stability and mechanical strength. The process involves the formation of a preceramic polymer followed by pyrolysis.

Experimental Workflow: Synthesis of SiCN Ceramics

The general workflow involves the reaction of **bis(trimethylsilyl)carbodiimide** with a chlorosilane to form a polysilylcarbodiimide, which is then pyrolyzed to yield the ceramic material.

Safety and Handling

Bis(trimethylsilyl)carbodiimide is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It is also moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Personal Protective Equipment (PPE):

- Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.
- Use in a well-ventilated area, preferably in a fume hood.

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
- Store under an inert gas.

In Case of Exposure:

- Skin Contact: Immediately wash with plenty of soap and water.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
- Inhalation: Move to fresh air.

- Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(trimethylsilyl)carbodiimide, 97% | benchchem.com
- 2. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [\[patents.google.com\]](http://patents.google.com)
- 3. Synthesis of pyrimidines from dinitrogen and carbon - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 4. Organic Syntheses Procedure [\[orgsyn.org\]](http://orgsyn.org)
- 5. bachem.com [\[bachem.com\]](http://bachem.com)
- 6. researchgate.net [\[researchgate.net\]](http://researchgate.net)
- 7. Bis(trimethylsilyl)carbodiimid – Wikipedia [\[de.wikipedia.org\]](http://de.wikipedia.org)
- 8. Organic Syntheses Procedure [\[orgsyn.org\]](http://orgsyn.org)
- To cite this document: BenchChem. [Bis(trimethylsilyl)carbodiimide CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b093060#bis-trimethylsilyl-carbodiimide-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b093060#bis-trimethylsilyl-carbodiimide-cas-number-and-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com